molecular formula C9H14N2S B14591469 4,6-Diethyl-2-(methylsulfanyl)pyrimidine CAS No. 61640-54-8

4,6-Diethyl-2-(methylsulfanyl)pyrimidine

Katalognummer: B14591469
CAS-Nummer: 61640-54-8
Molekulargewicht: 182.29 g/mol
InChI-Schlüssel: YFFYMXJJPXPAOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diethyl-2-methylsulfanyl-pyrimidine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of two ethyl groups at positions 4 and 6, and a methylsulfanyl group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diethyl-2-methylsulfanyl-pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate yields the desired compound .

Industrial Production Methods

Industrial production of 4,6-diethyl-2-methylsulfanyl-pyrimidine may follow similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diethyl-2-methylsulfanyl-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4,6-Diethyl-2-methylsulfanyl-pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4,6-diethyl-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Diethyl-2-methylsulfanyl-pyrimidine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds .

Eigenschaften

CAS-Nummer

61640-54-8

Molekularformel

C9H14N2S

Molekulargewicht

182.29 g/mol

IUPAC-Name

4,6-diethyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C9H14N2S/c1-4-7-6-8(5-2)11-9(10-7)12-3/h6H,4-5H2,1-3H3

InChI-Schlüssel

YFFYMXJJPXPAOX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NC(=N1)SC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.